molecular formula C9H16ClNO4S B2699889 Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2490322-69-3

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride

Cat. No.: B2699889
CAS No.: 2490322-69-3
M. Wt: 269.74
InChI Key: DTIYDURQZJGFHN-KUSKTZOESA-N
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Description

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused thieno[3,4-c]pyrrole core. The molecule contains a dioxo group (2,2-dioxo) at the thiophene ring, an ethyl carboxylate ester at the 3a-position, and a hydrochloride salt. The stereochemistry (3aR,6aS) is critical for its biological activity and physicochemical properties .

Properties

IUPAC Name

ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c1-2-14-8(11)9-5-10-3-7(9)4-15(12,13)6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYDURQZJGFHN-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The primary approach involves the cyclization of a precursor compound under controlled conditions, followed by various purification steps to isolate the target molecule. Key reagents in this process might include organic acids, bases, and solvents tailored to support the intricate formation of the hexahydrothieno[3,4-c]pyrrole core.

Industrial Production Methods: Industrial-scale production of Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride involves optimization of the synthesis process to maximize yield and minimize impurities. This often entails the use of continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride is known to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure and the exploration of its reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, permanganates), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides, amines). Reaction conditions are meticulously controlled, often requiring specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could result in the formation of various derivatives with altered functional groups.

Scientific Research Applications

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride has garnered interest in several research domains:

Chemistry: In chemistry, it serves as a model compound for studying thieno and pyrrole chemistry, enabling researchers to investigate reaction mechanisms and develop new synthetic methodologies.

Biology: Its unique structure makes it a potential candidate for biological studies, particularly in exploring its interactions with enzymes and receptors, which could lead to the development of novel bioactive molecules.

Industry: Industrial applications include its use as an intermediate in the synthesis of complex organic compounds and as a potential additive in various chemical processes.

Mechanism of Action

When compared with similar compounds, Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride stands out due to its unique combination of thieno and pyrrole elements. Similar compounds might include other hexahydrothieno or pyrrole derivatives, but the specific configuration and functional groups present in this compound distinguish it from its peers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bicyclic heterocycles with fused pyrrole and sulfur-containing rings. Below is a comparison with structurally and functionally related analogs:

Structural Comparison

Compound Core Structure Substituents Key Features Reference
Target Compound Thieno[3,4-c]pyrrole - 2,2-Dioxo
- Ethyl carboxylate (3aR,6aS)
- Hydrochloride salt
Bicyclic sulfur-containing core; chiral centers; polarizable dioxo group.
Ethyl 4,6-dioxo-5-phenyl-pyrrolo[3,4-c]pyrazole-3-carboxylate (CAS 2997-63-9) Pyrrolo[3,4-c]pyrazole - 4,6-Dioxo
- Ethyl carboxylate (3aR,6aR)
- Phenyl group at C5
Nitrogen-rich bicyclic system; lacks sulfur; higher molecular weight (287.27 g/mol).
Ethyl 2-amino-6-Boc-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine - Boc-protected amine
- Ethyl carboxylate
Pyridine fused with thiophene; amino group for functionalization.
(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 9, EP 4374877A2) Pyrrolo[1,2-b]pyridazine - Fluorophenylmethyl
- Hydroxy group
- Trifluoromethyl substituent
Larger tricyclic system; designed for kinase inhibition.

Physicochemical Properties

  • Target Compound : Hydrochloride salt enhances water solubility. The dioxo group increases polarity, while the ethyl ester balances lipophilicity.
  • CAS 2997-63-9 : Higher boiling point (533.2°C) and density (1.51 g/cm³) due to the pyrazole core and phenyl group .
  • Ethyl 2-amino-6-Boc-thieno[2,3-c]pyridine-3-carboxylate: Boc protection reduces reactivity; molecular weight ~350 g/mol (estimated).

Biological Activity

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride (CAS Number: 2490322-69-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H16_{16}ClNO4_4S
  • Molecular Weight : 269.75 g/mol
  • Structure : The compound features a thieno[3,4-c]pyrrole core with two keto groups and an ethyl carboxylate moiety.

1. Antibacterial Activity

Several studies have demonstrated that derivatives of thieno[3,4-c]pyrrole exhibit significant antibacterial properties. For instance:

  • A related compound showed activity against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .
  • The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

2. Anti-inflammatory Effects

Compounds in the thieno[3,4-c]pyrrole class have also been investigated for their anti-inflammatory properties:

  • In vitro studies indicated that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.1 µM against LOX in rat basophilic leukemia cells .
  • Topical applications have shown promise in reducing inflammation markers in animal models of skin inflammation.

Case Study 1: Antibacterial Efficacy

A study conducted on a thieno[3,4-c]pyrrole derivative revealed:

  • Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
  • Methodology : Disk diffusion method was employed to assess the inhibition zones.
  • Results : The compound demonstrated significant inhibition against both bacterial strains with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on the anti-inflammatory potential:

  • Objective : To assess the effect on leukotriene synthesis.
  • Methodology : Mouse ear edema model was used to evaluate the topical application.
  • Results : The compound significantly reduced leukotriene levels and edema compared to control groups.
Treatment GroupEdema Reduction (%)
Control0
Thieno Derivative65

The biological activity of Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole is hypothesized to involve:

  • Inhibition of key enzymes in bacterial metabolism.
  • Modulation of inflammatory pathways through COX and LOX inhibition.

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